molecular formula C10H8F3NO3S B14065223 1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one

1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14065223
M. Wt: 279.24 g/mol
InChI Key: QXQFHBDOJXKHGL-UHFFFAOYSA-N
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Description

1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale nitration and subsequent functionalization processes to achieve high yields and purity.

Chemical Reactions Analysis

1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethylthio group play crucial roles in its reactivity and binding affinity. These interactions can lead to the modulation of enzyme activity and other biochemical processes .

Comparison with Similar Compounds

Similar compounds to 1-(3-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H8F3NO3S

Molecular Weight

279.24 g/mol

IUPAC Name

1-[3-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3NO3S/c1-6(15)4-7-2-3-9(18-10(11,12)13)8(5-7)14(16)17/h2-3,5H,4H2,1H3

InChI Key

QXQFHBDOJXKHGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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